molecular formula C11H10N2O2 B12745337 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- CAS No. 133414-47-8

2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro-

Cat. No.: B12745337
CAS No.: 133414-47-8
M. Wt: 202.21 g/mol
InChI Key: ZYZLFSLGPRNABQ-UHFFFAOYSA-N
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Description

2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- is a heterocyclic compound that contains both benzopyran and pyridazinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of the pyridazinone ring: This step might involve the reaction of the benzopyran intermediate with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, given its structural similarity to other biologically active compounds.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzopyran derivatives: Compounds with similar benzopyran structures.

    Pyridazinone derivatives: Compounds with similar pyridazinone structures.

Uniqueness

The uniqueness of 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- lies in its combined benzopyran and pyridazinone moieties, which might confer unique biological activities and chemical properties compared to other compounds with only one of these structures.

Properties

CAS No.

133414-47-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-3-one

InChI

InChI=1S/C11H10N2O2/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-4,7H,5-6H2,(H,12,14)

InChI Key

ZYZLFSLGPRNABQ-UHFFFAOYSA-N

Canonical SMILES

C1C2COC3=CC=CC=C3C2=NNC1=O

Origin of Product

United States

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